molecular formula C13H16FNO4S B12308618 Flufenacet-thioglycolate sulfoxide CAS No. 201668-33-9

Flufenacet-thioglycolate sulfoxide

Cat. No.: B12308618
CAS No.: 201668-33-9
M. Wt: 301.34 g/mol
InChI Key: JCMMUCVPUOXQDO-UHFFFAOYSA-N
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Description

Flufenacet-thioglycolate sulfoxide is a compound primarily known for its role as a metabolite of flufenacet, a selective herbicide. It is used in agriculture to control a wide range of weeds, including grasses and broad-leaved weeds. The compound is characterized by its chemical formula C₁₃H₁₆FNO₄S and a molecular weight of 301.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenacet-thioglycolate sulfoxide is synthesized through the chemical modification of flufenacet. The process involves the reaction of flufenacet with thioglycolic acid under controlled conditions to yield the sulfoxide derivative . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified and formulated for use in agricultural applications .

Chemical Reactions Analysis

Types of Reactions

Flufenacet-thioglycolate sulfoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include sulfone derivatives from oxidation and sulfide derivatives from reduction.

Scientific Research Applications

Flufenacet-thioglycolate sulfoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of flufenacet-thioglycolate sulfoxide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts the normal growth and development of weeds, leading to their eventual death. The compound targets specific enzymes involved in the VLCFA synthesis pathway, making it effective against a broad spectrum of weed species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to flufenacet-thioglycolate sulfoxide include:

Uniqueness

This compound is unique due to its specific role as a metabolite of flufenacet and its distinct chemical properties. Its ability to inhibit VLCFA synthesis makes it particularly effective in controlling a wide range of weed species, including those resistant to other herbicides .

Properties

CAS No.

201668-33-9

Molecular Formula

C13H16FNO4S

Molecular Weight

301.34 g/mol

IUPAC Name

2-[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl]sulfinylacetic acid

InChI

InChI=1S/C13H16FNO4S/c1-9(2)15(11-5-3-10(14)4-6-11)12(16)7-20(19)8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)

InChI Key

JCMMUCVPUOXQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)CC(=O)O

Origin of Product

United States

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